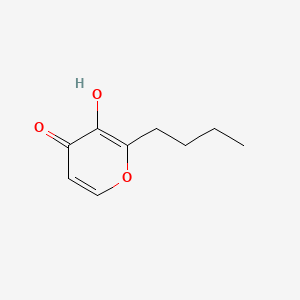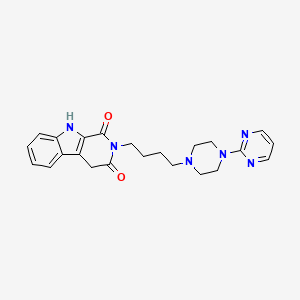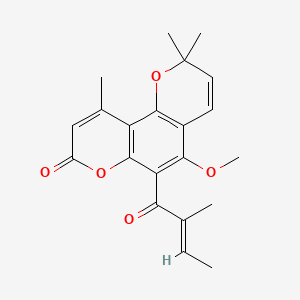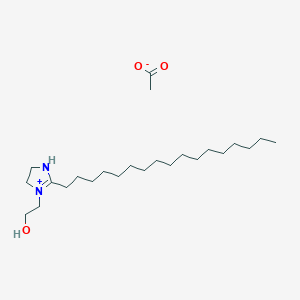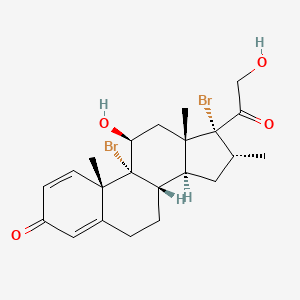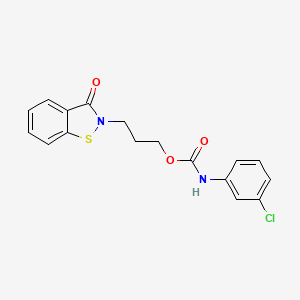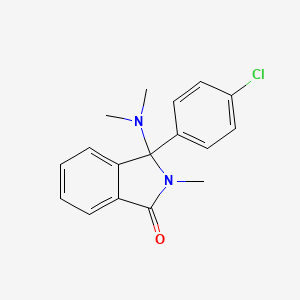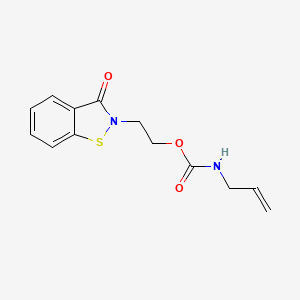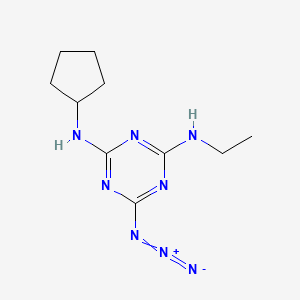
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple ethoxy groups attached to the phenyl and isoquinoline rings, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pomeranz-Fritsch or Bischler-Napieralski cyclization reactions.
Introduction of Ethoxy Groups: The ethoxy groups are introduced through etherification reactions, where phenolic hydroxyl groups are reacted with ethyl iodide in the presence of a base.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with an alkyl halide, such as methyl chloride, to form the isoquinolinium chloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles like thiols or amines replace the ethoxy groups.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the ethoxy groups and formation of phenolic derivatives.
Scientific Research Applications
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Isoquinoline derivatives are explored for their potential use as therapeutic agents in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation. It may also interact with ion channels and receptors, modulating cellular signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
1-(3,4-Diethoxyphenyl)-6,7-diethoxyisoquinolinium chloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has methoxy groups instead of ethoxy groups, which can influence its solubility and reactivity.
1-(3,4-Diethoxyphenyl)-6,7-dimethoxyisoquinolinium chloride: This compound has a combination of ethoxy and methoxy groups, which can affect its chemical properties and biological activities.
1-(3,4-Dimethoxyphenyl)-6,7-diethoxyisoquinolinium chloride:
The unique combination of ethoxy groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
93940-25-1 |
|---|---|
Molecular Formula |
C23H28ClNO4 |
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-(3,4-diethoxyphenyl)-6,7-diethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C23H27NO4.ClH/c1-5-25-19-10-9-17(14-20(19)26-6-2)23-18-15-22(28-8-4)21(27-7-3)13-16(18)11-12-24-23;/h9-15H,5-8H2,1-4H3;1H |
InChI Key |
XLXNBZYNEIRAJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=[NH+]C=CC3=CC(=C(C=C32)OCC)OCC)OCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



